2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
CAS No.: 1396581-79-5
Cat. No.: VC11900493
Molecular Formula: C15H17F4NO3
Molecular Weight: 335.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396581-79-5 |
|---|---|
| Molecular Formula | C15H17F4NO3 |
| Molecular Weight | 335.29 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
| Standard InChI | InChI=1S/C15H17F4NO3/c16-12-3-1-2-4-13(12)23-9-14(21)20(10-15(17,18)19)11-5-7-22-8-6-11/h1-4,11H,5-10H2 |
| Standard InChI Key | XTSPDZZNUHNKRS-UHFFFAOYSA-N |
| SMILES | C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F |
| Canonical SMILES | C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Features
Molecular Identity
-
Molecular Formula: C₁₅H₁₇F₄NO₃
-
Molecular Weight: 335.29 g/mol
-
IUPAC Name: 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
-
SMILES:
C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F
Structural Components
The compound integrates three key functional groups:
-
Trifluoroethyl Group (CF₃CH₂): Enhances metabolic stability and lipophilicity, common in agrochemicals and CNS-targeting drugs .
-
2-Fluorophenoxy Moiety: The fluorine atom improves electronegativity and binding affinity, often seen in kinase inhibitors .
-
Oxan-4-yl (Tetrahydropyran) Ring: Contributes to conformational rigidity and bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | Not reported | — |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 | Computational models |
| Solubility | Low in water; soluble in DMSO | Experimental analogs |
Synthesis and Optimization
Synthetic Pathways
While no explicit protocol exists for this compound, analogous acetamides are synthesized via:
-
Amide Coupling: Reacting 2-(2-fluorophenoxy)acetic acid with N-(oxan-4-yl)-2,2,2-trifluoroethylamine using HATU or EDCI .
-
Stepwise Functionalization:
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide bond formation | HATU, DIPEA, DCM, 25°C, 12h | 65–78 | |
| Trifluoroethylation | CF₃CH₂Br, K₂CO₃, DMF, 80°C, 6h | 52 |
Purification and Characterization
-
Chromatography: Silica gel column chromatography (ethyl acetate/hexane).
-
Spectroscopy:
| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Trifluoroethyl acetamides | GABA-gated chloride channels | 0.02 µM | |
| Fluorophenoxy derivatives | Menin-MLL interaction | 1.5 µM |
Pharmacological and Toxicological Profile
ADME Properties
-
Absorption: High permeability (Caco-2 assay) due to lipophilic groups.
-
Metabolism: Predicted CYP3A4/2D6 oxidation sites via in silico models .
Toxicity Considerations
Research Implications and Future Directions
Knowledge Gaps
-
Target Identification: No published data on specific protein targets.
-
In Vivo Efficacy: Requires validation in disease models.
Recommended Studies
-
Kinase Profiling: Screen against panels (e.g., PKIS) to identify inhibitory activity.
-
Formulation Development: Explore nanoemulsions to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume